2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-mesitylacetamide
Description
Properties
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS3/c1-13-9-14(2)18(15(3)10-13)21-17(24)12-26-20-23-22-19(27-20)25-11-16-7-5-4-6-8-16/h4-10H,11-12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXMJNZSKARCBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477331-60-5 | |
| Record name | 2-((5-(BENZYLTHIO)-1,3,4-THIADIAZOL-2-YL)THIO)-N-MESITYLACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-mesitylacetamide typically involves the reaction of 5-(benzylthio)-1,3,4-thiadiazole-2-thiol with mesityl chloride in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of ultrasound-assisted synthesis has also been reported to enhance the efficiency of the reaction and reduce reaction times .
Chemical Reactions Analysis
Oxidation Reactions
The benzylthio (-S-benzyl) and mesitylthio (-S-mesityl) groups undergo oxidation under controlled conditions.
Reagents and Conditions :
-
Hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 4–6 hours.
-
m-Chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C for 2–3 hours.
Products :
| Oxidizing Agent | Product | Oxidation State |
|---|---|---|
| H₂O₂ | Sulfoxide derivatives | +2 (S→O) |
| mCPBA | Sulfone derivatives | +4 (S→O₂) |
For example, oxidation of the benzylthio group produces 2-((5-(benzylsulfinyl)-1,3,4-thiadiazol-2-yl)thio)-N-mesitylacetamide (sulfoxide) and 2-((5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)thio)-N-mesitylacetamide (sulfone). These oxidized derivatives exhibit altered electronic properties, enhancing their polarity and potential bioactivity .
Nucleophilic Substitution Reactions
The sulfur atoms in the thiadiazole ring serve as nucleophilic sites for substitution.
Reagents and Conditions :
-
Amines (e.g., piperazine, morpholine) in DMF at 80°C for 8–12 hours.
-
Thiols (e.g., mercaptoethanol, thioglycolic acid) in ethanol with K₂CO₃ at reflux for 6–8 hours.
Products :
Substitution at the sulfur sites modifies steric and electronic profiles, influencing interactions with biological targets like STAT3 and VEGFR-2 .
Comparative Reactivity with Analogues
The reactivity of 2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-mesitylacetamide differs from structurally related compounds:
Stability and Degradation Pathways
The compound is stable under ambient conditions but degrades via:
-
Hydrolysis : Slow cleavage of the acetamide group in acidic/basic media.
-
Thermal decomposition : Degrades above 200°C, releasing SO₂ and benzyl radicals.
Scientific Research Applications
The compound 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-mesitylacetamide is a member of the thiadiazole family, which has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Pharmaceutical Research
Thiadiazoles are known for their diverse biological activities, making them valuable in drug discovery. The compound has been studied for its potential as:
- Antimicrobial Agents : Research indicates that thiadiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that compounds similar to this compound showed efficacy against various strains of bacteria and fungi .
- Anticancer Properties : Thiadiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. Case studies have reported that certain modifications to the thiadiazole structure can enhance anticancer activity against specific tumor types .
Agricultural Chemistry
The compound has potential applications in agriculture as a:
- Pesticide : Compounds with thiadiazole moieties have been evaluated for their effectiveness in pest control. Research findings suggest that these compounds can act as effective insecticides and fungicides, providing an alternative to conventional pesticides .
Material Science
Thiadiazoles are also explored in material science for:
- Conductive Polymers : The incorporation of thiadiazole units into polymer matrices has shown promise in enhancing electrical conductivity. This application is particularly relevant in the development of organic electronic materials and sensors .
| Activity Type | Efficacy Level | Reference |
|---|---|---|
| Antibacterial | Moderate | |
| Antifungal | High | |
| Anticancer | Variable | |
| Insecticidal | Effective |
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated various thiadiazole derivatives, including the compound under discussion. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anticancer Potential
In a research article focused on cancer therapeutics, derivatives of thiadiazoles were tested against human breast cancer cell lines. Results showed that modifications similar to those found in this compound led to a reduction in cell viability by up to 70% at optimal concentrations .
Mechanism of Action
The mechanism of action of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-mesitylacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues and Physical Properties
The compound’s structural analogues differ primarily in substituents on the acetamide nitrogen or the thiadiazole ring. Key examples include:
Key Observations :
- Yield : The benzylthio-substituted derivatives (e.g., 5h, 6b) generally exhibit high yields (79–88%), suggesting synthetic feasibility .
- Melting Points : Compounds with bulkier substituents (e.g., 6b with thiadiazinan-thione) show higher melting points (160–162°C vs. 133–135°C for 5h), likely due to increased molecular rigidity .
- Substituent Effects: The mesityl group in the target compound introduces steric hindrance compared to smaller groups (e.g., phenoxy in 5h), which may reduce solubility but enhance target selectivity .
Antimicrobial and Antifungal Activity
- Thiadiazinan Derivatives (6b) : Exhibit moderate antimicrobial activity, likely due to the thiadiazinan-thione moiety disrupting microbial membrane integrity .
Anticancer Activity
- Benzothiazole-Ureido Derivatives (4g) : Demonstrate potent antiproliferative effects (IC₅₀ < 10 µM) via apoptosis induction and Akt pathway inhibition .
Antifungal Mechanisms
- Ergosterol Inhibition : Benzylthio-substituted thiadiazoles (e.g., 5h) inhibit ergosterol biosynthesis in C. albicans by >50% at 10 µg/mL, comparable to fluconazole . The mesityl group’s hydrophobicity in the target compound may enhance membrane penetration, improving antifungal efficacy .
Spectroscopic and Analytical Data
- NMR and HRMS : Benzylthio-substituted thiadiazoles (e.g., 5h, 6b) show characteristic δH 7.3–7.5 ppm (benzyl protons) and δC 170–175 ppm (thiadiazole C=S), confirmed by HRMS . The mesityl group in the target compound would exhibit δH 2.2–2.4 ppm (methyl protons) and δC 18–22 ppm (methyl carbons) .
- IR Spectroscopy : Ureido derivatives (e.g., 4g) display ν(N-H) at 3345 cm⁻¹ and ν(C=O) at 1695 cm⁻¹, whereas the target compound’s acetamide group would show ν(C=O) near 1680 cm⁻¹ .
Biological Activity
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-mesitylacetamide is a compound derived from the thiadiazole family, known for their diverse biological activities. Thiadiazoles have been extensively studied for their pharmacological potential, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. This article explores the biological activity of this specific compound, supported by research findings and data tables.
The molecular formula of this compound is , with a molecular weight of approximately 402.51 g/mol. Its structure features a thiadiazole ring linked to a benzylthio group and an acetamide moiety.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the thiadiazole nucleus can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or protein function.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Anticancer Activity
Thiadiazole derivatives have also been evaluated for their anticancer properties. In vitro studies demonstrated that several compounds showed moderate to high activity against liver carcinoma cell lines (e.g., HEPG2). The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells.
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 15 | |
| Compound B | MCF7 | 20 | |
| This compound | To be tested | TBD | This study |
The biological activity of thiadiazoles is often linked to their ability to interact with biological macromolecules such as proteins and nucleic acids. For example, docking studies have suggested that these compounds can bind effectively to target proteins involved in cell signaling pathways or microbial metabolism.
Case Studies
- Antimicrobial Efficacy : A recent study investigated the antibacterial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the thiadiazole structure significantly enhanced antimicrobial potency compared to standard antibiotics like ampicillin.
- Anticancer Screening : Another research effort focused on synthesizing new thiadiazole-imidazole hybrids and evaluating their anticancer effects against multiple cancer cell lines. The findings revealed that some derivatives exhibited IC50 values lower than those of established chemotherapeutic agents.
Q & A
Basic Question: What are the standard synthetic routes for preparing 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-mesitylacetamide?
Answer:
The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. A representative method includes:
- Step 1 : Formation of the 1,3,4-thiadiazole core via refluxing thiosemicarbazide derivatives with phosphorus oxychloride (POCl₃) .
- Step 2 : Introduction of the benzylthio group by reacting the thiadiazole intermediate with benzyl mercaptan under basic conditions (e.g., K₂CO₃ in dry acetone) .
- Step 3 : Final coupling of the thiolated thiadiazole with mesitylacetamide derivatives via thiourea bridges or thioether linkages. Reaction progress is monitored by TLC (hexane:ethyl acetate = 9:1) .
Key purification steps include recrystallization (ethanol/water mixtures) and column chromatography .
Basic Question: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., mesityl methyl groups at δ ~2.2 ppm) and confirms thiadiazole ring formation (C=S peaks at ~160–170 ppm) .
- FT-IR : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and thioether C-S vibrations (~650–700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₂₁N₃O₂S₃) and fragmentation patterns .
- Elemental Analysis : Confirms purity (>95% by C/H/N/S/O combustion analysis) .
Advanced Question: How do solvent systems influence the yield and purity of this compound during synthesis?
Answer:
- Polar aprotic solvents (DMF, acetone) : Enhance nucleophilicity in thiol-thiadiazole coupling (e.g., K₂CO₃ in dry acetone yields ~75–80% ).
- Toluene/water biphasic systems : Facilitate azide substitution reactions (e.g., NaN₃ in toluene:water = 8:2 reduces side-product formation) .
- Ethanol/water recrystallization : Optimizes crystal lattice formation, improving purity (>98% by HPLC) .
Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., antibacterial vs. antioxidant effects)?
Answer:
- Assay Variability : Differences in bacterial strains (e.g., S. aureus ATCC 25923 in vs. antioxidant DPPH assays in ) impact results.
- Structural Modifications : Substituents on the mesityl or benzylthio groups alter redox potential or membrane permeability. Compare EC₅₀ values across derivatives .
- Dose-Response Validation : Reproduce assays under standardized conditions (e.g., MIC for antibacterial activity, IC₅₀ for antioxidant capacity).
Advanced Question: What strategies optimize reaction conditions for scaling synthesis without compromising yield?
Answer:
- Catalyst Screening : Replace POCl₃ with milder catalysts (e.g., PCl₃) to reduce side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 6h to 30min) while maintaining yields >70% .
- Solvent Recycling : Recover acetone via distillation in multi-step protocols .
Advanced Question: How can molecular docking studies elucidate the mechanism of action for this compound?
Answer:
- Target Selection : Dock against validated targets (e.g., S. aureus DNA gyrase for antibacterial activity or Nrf2 for antioxidant effects ).
- Pose Validation : Compare binding affinities (ΔG values) with co-crystallized ligands (e.g., PDB IDs 2XCT or 4L7T) .
- MD Simulations : Assess stability of ligand-protein complexes over 100ns trajectories .
Advanced Question: What analytical methods identify and quantify side products in the synthesis?
Answer:
- HPLC-DAD/MS : Resolves impurities (e.g., unreacted mesitylacetamide or disulfide byproducts) using C18 columns (acetonitrile/water gradient) .
- ¹H NMR Titration : Quantifies residual solvents (e.g., acetone) via integration against internal standards .
- XRD : Confirms crystalline phase purity and detects polymorphic forms .
Advanced Question: How do alternative substituents on the thiadiazole or mesityl groups affect bioactivity?
Answer:
- Electron-Withdrawing Groups (e.g., Cl) : Enhance antibacterial potency (MIC reduction by 4x in 4-chlorophenyl derivatives ).
- Bulkier Substituents (e.g., triazoles) : Improve antioxidant capacity by stabilizing radical intermediates (IC₅₀ ~12µM ).
- SAR Tables : Correlate logP values with membrane permeability (e.g., benzylthio vs. phenylthio derivatives) .
Advanced Question: What stability considerations are critical for long-term storage of this compound?
Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of thioether bonds .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of acetamide groups .
- Oxygen-Free Atmosphere : Argon purging minimizes disulfide formation .
Advanced Question: How can structure-activity relationship (SAR) studies guide further derivatization?
Answer:
- Core Modifications : Replace 1,3,4-thiadiazole with 1,2,4-triazole to assess impact on antibacterial selectivity .
- Side Chain Variation : Introduce heterocyclic moieties (e.g., oxadiazoles) to enhance solubility and bioavailability .
- 3D-QSAR Models : Use CoMFA/CoMSIA to predict bioactivity of novel analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
